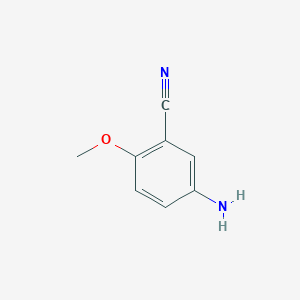
4-アミノ-3-ヒドラジニル-6-メチル-1,2,4-トリアジン-5-オン
説明
4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in medicinal chemistry due to their unique structural properties. This compound, in particular, has garnered attention for its potential use in various scientific fields, including chemistry, biology, and industry.
科学的研究の応用
4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of sensors and as a corrosion inhibitor.
作用機序
Target of Action
It’s known that various derivatives of the [1,2,4]triazolo[1,5-a][1,3,5]triazine heterocyclic system, to which this compound belongs, have been shown to be inhibitors of adenosine a2a receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of blood flow .
Mode of Action
The compound undergoes a cascade reaction with triethyl orthoacetate. The initially formed 7-amino-substituted 3-methyl [1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-ones undergo a Dimroth-type rearrangement, forming 5-amino-substituted 2-methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones . These then undergo alkylation at three positions .
Biochemical Pathways
Given its structural similarity to other triazine derivatives, it may influence pathways involving adenosine a2a receptors .
Result of Action
Similar compounds have shown potential as neuroprotectors, antitumor agents, and herbicides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one. For instance, the compound’s reaction with triethyl orthoacetate is temperature-dependent
生化学分析
Biochemical Properties
4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one plays a crucial role in biochemical reactions, particularly in the formation of hydrogen bonds and interactions with various biomolecules. It interacts with enzymes such as hydrolases and oxidoreductases, facilitating catalytic processes. The compound’s hydrazinyl group allows it to form stable complexes with metal ions, which can be essential for enzyme activation or inhibition .
Cellular Effects
In cellular environments, 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one involves its ability to bind to specific biomolecules through hydrogen bonding and coordination with metal ions. This binding can lead to enzyme inhibition or activation, depending on the context. The compound’s interaction with DNA and RNA can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one vary with dosage. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating a narrow therapeutic window for its use .
Metabolic Pathways
4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophilic and hydrophobic properties, which determine its affinity for different cellular environments .
Subcellular Localization
The subcellular localization of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can modulate cellular functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one typically involves the reaction of hydrazine derivatives with triazine precursors. One common method involves the cyclization of hydrazine with 6-methyl-1,2,4-triazin-5-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .
化学反応の分析
Types of Reactions
4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydrazinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .
類似化合物との比較
Similar Compounds
- 4-Amino-3-thioxo-6-methyl-1,2,4-triazin-5-one
- 4-Amino-3-hydrazino-6-substituted-1,2,4-triazin-5-ones
Uniqueness
4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain biological assays .
特性
IUPAC Name |
4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c1-2-3(11)10(6)4(7-5)9-8-2/h5-6H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFPBWZQPPESLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401811 | |
| Record name | 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89124-32-3 | |
| Record name | 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)





